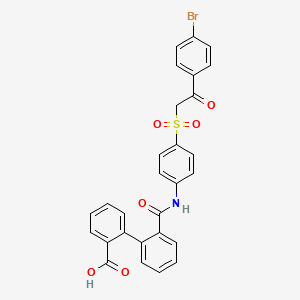

2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid

Description

The compound 2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid is a biphenyl-based molecule featuring a carboxylic acid group at the 2-position of one phenyl ring. Its structure includes a sulfonamide bridge linking a 4-((2-(4-bromophenyl)-2-oxoethyl)sulfonyl)phenyl moiety to the biphenyl core. This design introduces steric bulk, polar functional groups (sulfonyl, carbonyl), and a brominated aromatic system, which may influence solubility, protein binding, and bioactivity .

Properties

CAS No. |

160986-39-0 |

|---|---|

Molecular Formula |

C28H20BrNO6S |

Molecular Weight |

578.4 g/mol |

IUPAC Name |

2-[2-[[4-[2-(4-bromophenyl)-2-oxoethyl]sulfonylphenyl]carbamoyl]phenyl]benzoic acid |

InChI |

InChI=1S/C28H20BrNO6S/c29-19-11-9-18(10-12-19)26(31)17-37(35,36)21-15-13-20(14-16-21)30-27(32)24-7-3-1-5-22(24)23-6-2-4-8-25(23)28(33)34/h1-16H,17H2,(H,30,32)(H,33,34) |

InChI Key |

OKTLWPQLEWHHLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)CC(=O)C4=CC=C(C=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the bromophenyl derivative, followed by the introduction of the sulfonyl group and the biphenyl core. The final step involves the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the bromophenyl moiety.

Scientific Research Applications

2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2’-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1’-biphenyl)-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes. The presence of multiple functional groups allows the compound to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Structural Analogues of Biphenyl Carboxylic Acids

Table 1: Key Structural Analogues

Bioactivity and Structure-Activity Relationships (SAR)

- Target Compound : The sulfonamide and 4-bromophenyl groups may enhance binding to enzymes or receptors (e.g., kinase inhibitors or proteases). Similar compounds in showed clustered bioactivity profiles linked to sulfonyl/carbonyl motifs .

- Analogues: 4'-Bromobiphenyl-2-carboxylic acid: Limited bioactivity due to simplicity; serves as a scaffold for further derivatization . Halogenated Derivatives (e.g., 2'-Cl-2-F-4'-CH₃): Halogens improve metabolic stability and target affinity, as seen in .

Computational and Graph-Based Comparisons

- Graph Theory : The target compound’s complex structure necessitates graph-based similarity analysis (). Unlike bit-vector methods, graph comparisons capture branching and substituent orientation, critical for predicting bioactivity .

- Lumping Strategy : As per , compounds with shared sulfonyl/amide groups may be "lumped" into surrogate categories for modeling physicochemical properties .

Pharmacokinetic and Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | 593.44 | 3.8 | 0.12 |

| 4'-Bromobiphenyl-2-carboxylic acid | 261.12 | 2.5 | 1.45 |

| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid | 291.14 | 3.1 | 0.89 |

- The target compound’s higher molecular weight and logP suggest lower solubility, typical of sulfonamide-containing drugs .

Biological Activity

The compound 2'-(((4-((2-(4-Bromophenyl)-2-oxoethyl)sulfonyl)phenyl)amino)carbonyl)-(1,1'-biphenyl)-2-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical formula for this compound is C28H20BrNO6S, and it features multiple functional groups that contribute to its biological activity. The presence of a bromophenyl group and a sulfonamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

1. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against various cancer cell lines.

- Cell Line Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against Caco-2 (colorectal adenocarcinoma) cells, with a viability reduction of approximately 39.8% at a concentration of 100 µM after 24 hours of treatment. In comparison, A549 (lung adenocarcinoma) cells showed less susceptibility to the compound, indicating a selective anticancer effect .

| Cell Line | Viability (%) | Concentration (µM) | Significance |

|---|---|---|---|

| Caco-2 | 39.8 | 100 | p < 0.001 |

| A549 | 106.1 | 100 | Not significant |

3. Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of certain enzymes involved in metabolic pathways.

- Carbonic Anhydrase Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase (CA), an enzyme crucial for various physiological processes. The results indicated promising inhibitory activity, which could be leveraged for therapeutic applications in conditions like glaucoma and obesity .

Case Study 1: Anticancer Efficacy

In a controlled study involving various derivatives of related compounds, it was found that modifications to the sulfonamide group significantly enhanced anticancer activity against Caco-2 cells while maintaining low toxicity in normal cell lines. This suggests that the sulfonamide moiety plays a critical role in mediating biological effects.

Case Study 2: Enzyme Inhibition Profile

A series of experiments aimed at characterizing the enzyme inhibition profile revealed that compounds structurally related to the target molecule exhibited competitive inhibition against carbonic anhydrase with IC50 values ranging from low micromolar to sub-micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.